5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C₉H₅FO₂ and a molecular weight of 164.13 g/mol. It features a benzofuran structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. The presence of the fluorine atom at the fifth position and the aldehyde group at the fourth position makes this compound unique in its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
Synthesis methods for 5-Fluorobenzofuran-4-carbaldehyde typically involve several steps:
5-Fluorobenzofuran-4-carbaldehyde has potential applications in various fields:
Several compounds share structural similarities with 5-Fluorobenzofuran-4-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
7-Fluorobenzofuran-4-carbaldehyde | C₉H₅F O₂ | Fluorine at position 7 instead of 5 |
5-Chlorobenzofuran-4-carbaldehyde | C₉H₅Cl O₂ | Chlorine substituent affecting reactivity |
Benzofuran-4-carbaldehyde | C₉H₇O₂ | Lacks halogen substituent |
5-Methylbenzofuran-4-carbaldehyde | C₁₀H₉O₂ | Methyl group influencing sterics |
5-Fluorobenzofuran-4-carbaldehyde stands out due to the presence of fluorine, which often enhances biological activity and stability compared to its halogen-free counterparts. Its unique reactivity profile also allows it to serve as a versatile intermediate in organic synthesis .